Protein kinase A inhibitor 6-22-amide is classified under synthetic peptides and is primarily sourced from research laboratories focused on biochemical studies. It is often utilized in experimental settings to dissect the signaling pathways mediated by protein kinase A. The compound is recognized for its specificity towards the catalytic subunit of protein kinase A, making it a valuable tool in pharmacological research.
The synthesis of protein kinase A inhibitor 6-22-amide typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis process generally includes:
The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity.
The molecular structure of protein kinase A inhibitor 6-22-amide consists of a specific sequence of amino acids that mimics the natural substrates of protein kinase A. The peptide typically contains:
The molecular formula can be represented as , with a molecular weight around 1212 g/mol.
Protein kinase A inhibitor 6-22-amide primarily acts through competitive inhibition. Its mechanism involves:
The kinetics of inhibition can be characterized by determining the inhibition constant (K_i), which reflects its potency.
The mechanism by which protein kinase A inhibitor 6-22-amide exerts its effects involves several steps:
Protein kinase A inhibitor 6-22-amide exhibits several notable physical and chemical properties:
These properties make it suitable for in vitro studies on cellular signaling pathways.
Protein kinase A inhibitor 6-22-amide has diverse applications in scientific research:
The development of PKA inhibitor 6-22-amide is intrinsically linked to the discovery and characterization of endogenous Protein Kinase Inhibitor (PKI) proteins, which serve as nature's blueprint for PKA regulation. The foundational research began with the Nobel Prize-winning work of Edmond Fischer and Edwin Krebs, who first identified a heat-stable protein contaminant in preparations of cAMP-dependent protein kinase (PKA) catalytic subunits in the late 1960s [1] [10]. This contaminant, later purified from skeletal muscle and brain tissues, was characterized as the endogenous PKI protein—a potent, specific, and thermostable regulator of PKA activity that survived incubation at 95°C and trichloroacetic acid precipitation [1].
Structural biology studies revealed that PKI belongs to the class of intrinsically disordered proteins (IDPs) that contain Small Linear Motifs (SLiMs) critical for its inhibitory function. The most significant of these is the pseudo-substrate motif located near the N-terminus (residues 5-24, later termed IP20), which mimics PKA substrates but contains an alanine residue instead of phosphorylatable serine/threonine [1] [10]. This structural mimicry allows PKI to bind the PKA catalytic subunit with high affinity while resisting phosphorylation. The endogenous PKI exists in three isoforms (α, β, γ) with distinct tissue distributions:
Table 1: Endogenous PKI Isoforms and Tissue Distribution
Isoform | Primary Tissues | Special Features |
---|---|---|
PKIα | Skeletal/cardiac muscle, brain, liver, pancreas | First identified isoform |
PKIβ | Testes, spleen, cerebellum | Splice variants with broad tissue specificity |
PKIγ | Heart, brain, pancreas, lungs | Widely distributed with moderate expression |
The rational design of PKA inhibitor 6-22-amide emerged from precise mapping of these endogenous PKI structures. Researchers determined that the minimal inhibitory sequence resided within residues 5-24 of PKIα, which contained two functional domains: 1) the inhibitor site (residues RRXAI) that binds the catalytic cleft as a pseudo-substrate, and 2) an N-terminal hydrophobic region nucleated by Phe10 that docks into a hydrophobic pocket adjacent to the active site [1]. This bipartite binding mechanism enables exceptional affinity (Kd <1 nM in the presence of ATPMg²⁺) through synergistic action, with MgATP enhancing PKI binding by approximately 100-fold compared to apo conditions [1] [10].
The endogenous PKI structure further revealed a nuclear export signal (NES) near the C-terminus, explaining its role in shuttling PKA catalytic subunits out of the nucleus and providing additional insights into subcellular regulation of PKA signaling [1]. This comprehensive understanding of endogenous PKI's structural and functional properties directly informed the development of truncated peptide analogs, including 6-22-amide, that retained the core inhibitory machinery without the full protein scaffold.
The optimization of synthetic PKA inhibitors represents a compelling case study in rational peptide drug design, marked by systematic structure-activity relationship (SAR) investigations and iterative refinements:
1985-1988: Foundation YearsThe sequencing of full-length PKI (75 amino acids) by Scott, Fischer, Krebs, and Walsh in 1985 established the primary structure prerequisite for inhibitor design [1]. Subsequent studies by Cheng et al. localized the inhibitory region to the N-terminus and identified critical hydrophobic interactions mediated by Phe10 [1]. Demaille, Fischer, and Walsh hypothesized the pseudo-substrate mechanism that would guide future peptide design [1].
1989: Glass et al. Seminal ContributionsDonald Glass's landmark studies defined the minimal active sequence through systematic truncation and alanine scanning mutagenesis. The research team synthesized and characterized a series of peptide analogs, establishing that residues 6-22 retained near-full inhibitory potency despite significant truncation [2] [9]. This work identified PKI(6-22)-amide (TYADFIASGRTGRRNAI-NH₂) as the optimized minimal sequence with Ki = 2.5-2.8 nM—only marginally weaker than full-length PKI [2] [5] [9].
1990s: Mechanistic RefinementsWhitehouse and Walsh conducted detailed kinetic characterization, quantifying the remarkable synergistic binding between PKI peptides and MgATP that enhanced affinity approximately 100-fold compared to apo conditions [1]. Structural biology breakthroughs came with the first X-ray crystallography of PKA C-subunit complexed with IP20 (PKI 5-24), validating the predicted binding mode and revealing atomic-level interactions [1].
2000s-Present: Application ExpansionThe 21st century witnessed expanded applications of PKI(6-22)-amide in neuroscience research, particularly in studying hippocampal long-term potentiation (LTP), where it demonstrated dose-dependent inhibition of PKA-mediated synaptic plasticity [9]. Studies also revealed its efficacy in reversing morphine tolerance in vivo, highlighting therapeutic potential [9]. Recent investigations have explored its diagnostic and therapeutic relevance in cancer, where PKI expression is frequently dysregulated [1] [10].
Table 2: Evolution of PKA Inhibitor Peptides (1985-Present)
Year | Development Milestone | Significance |
---|---|---|
1985 | Full-length PKI sequencing | Identified primary structure and inhibitory domain |
1989 | PKI(6-22)-amide optimization | Defined minimal sequence with 2.5 nM Ki |
1993 | Ternary complex structure (PKA C:IP20:MgATP) | Validated binding mechanism at atomic resolution |
2000 | LTP inhibition studies | Established role in hippocampal synaptic plasticity |
2005 | Morphine tolerance reversal | Demonstrated in vivo efficacy |
2020 | Cancer signaling investigations | Explored diagnostic/therapeutic relevance |
The 1989 investigations by Glass and colleagues represent the definitive studies that established the molecular blueprint for PKI(6-22)-amide. Their two seminal papers in the Journal of Biological Chemistry employed rigorous biochemical and biophysical approaches to deconstruct the inhibitory pharmacophore of endogenous PKI [2] [9].
In the first comprehensive SAR analysis, the team synthesized a series of N- and C-terminally truncated peptides and determined their inhibitory constants against PKA catalytic subunits. Their systematic approach revealed several critical findings:
The second landmark study employed non-natural amino acid substitutions to probe residue-specific contributions. This work established:
Table 3: Structural-Functional Features of PKI(6-22)-amide Defined by Glass et al.
Structural Element | Residues | Function | Consequence of Modification |
---|---|---|---|
N-terminal hydrophobic | TYADFIAS | Forms amphipathic helix docking into hydrophobic pocket | Hydrophobic substitution reduces affinity 100-1000x |
Flexible linker | SGRT | Connects functional domains | Rigidification decreases potency |
Pseudo-substrate | GRRNAI | Binds catalytic cleft as competitive inhibitor | Alanine substitution at inhibitory site abolishes activity |
C-terminal amidation | I-NH₂ | Mimics peptide bond of full-length PKI | Free acid reduces affinity ~5-fold |
Glass et al. further elucidated the remarkable synergy between PKI peptides and MgATP. Their quantitative binding studies demonstrated:
These mechanistic insights established PKI(6-22)-amide as the minimal high-affinity PKA inhibitor and provided the structural rationale for its exceptional potency and specificity. The peptide's Ki of 2.5 nM surpassed contemporary small-molecule inhibitors (e.g., H-89, Ki=48 nM) in both affinity and selectivity, cementing its status as the gold standard pharmacological tool for specific PKA inhibition in experimental systems [10].
The structural principles established by Glass et al. continue to inform contemporary drug design, particularly in developing constrained peptide analogs and peptidomimetics targeting protein kinases. Recent studies have exploited this foundational knowledge to develop cell-permeable variants and explore therapeutic applications in neurological disorders and cancer where PKA signaling is dysregulated [1] [10].
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